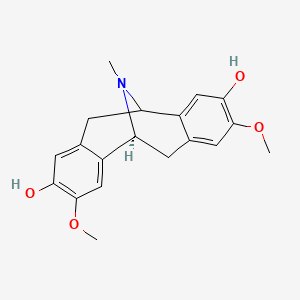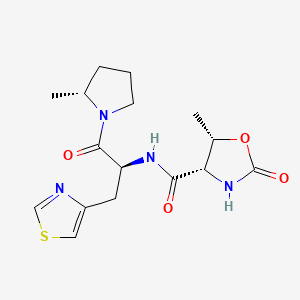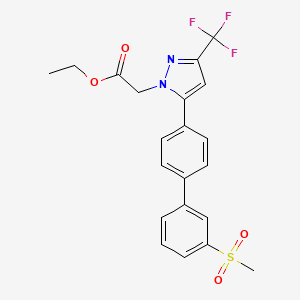
S1PL-IN-31
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S1PL-IN-31 is an inhibitor of the sphingosine-1-phosphate (S1P)-catabolizing enzyme S1P Lyase (S1PL) and an antagonist of the 7-transmembrane helical protein Smoothened.
Wissenschaftliche Forschungsanwendungen
Multiple Sclerosis Treatment
- S1PL inhibitors like "S1PL-IN-31" have been identified as potential treatments for multiple sclerosis (MS). These inhibitors work by binding to the active site of S1PL, leading to a significant reduction in peripheral T cell numbers, which confers protection in MS models (Weiler et al., 2014).
Immune System Modulation
- Research indicates that incomplete inhibition of S1PL modulates the immune system function. This can have implications in the treatment of autoimmune disorders and in understanding the balance between effective immunosuppression and potential side effects (Vogel et al., 2009).
Autoimmune Disorders
- S1PL-IN-31 and related compounds have been found to be beneficial in treating autoimmune disorders. The irreversible decomposition of sphingosine-1-phosphate (S1P) leads to altered lymphocyte trafficking, preventing disease development in multiple models of autoimmune disease (Bagdanoff et al., 2009).
Rheumatoid Arthritis
- Inhibitors of S1PL have shown therapeutic effects in rodent models of rheumatoid arthritis (RA). Oral dosing of these compounds results in a decrease in circulating lymphocyte numbers and has a protective effect in RA models (Bagdanoff et al., 2010).
Pulmonary Fibrosis
- S1PL-IN-31 has potential applications in treating idiopathic pulmonary fibrosis (IPF). S1PL expression attenuates TGF-β-induced and S1P-induced differentiation of human lung fibroblasts, indicating its role as a suppressor of pulmonary fibrosis (Huang et al., 2015).
Inflammatory and Autoimmune Diseases
- Genetic and chemical inhibition of S1PL results in peripheral lymphopenia and alleviates disease development in animal models of inflammation and autoimmunity. This highlights its potential as a target for therapeutic intervention in these diseases (Oravecz et al., 2007).
Eigenschaften
CAS-Nummer |
1538574-95-6 |
|---|---|
Produktname |
S1PL-IN-31 |
Molekularformel |
C26H23ClN6 |
Molekulargewicht |
454.96 |
IUPAC-Name |
6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1 |
InChI-Schlüssel |
XUZUIICAPXZZDU-GOSISDBHSA-N |
SMILES |
N#CC1=CC=C(N2[C@H](C)CN(C3=NN=C(CC4=CC=CC=C4)C5=C3C=C(Cl)C=C5)CC2)N=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
S1P Lyase inhibitor-31; S1PLIN31; S1PLIN-31; S1PL-IN31; S1PL IN 31; S1PL-IN-31 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



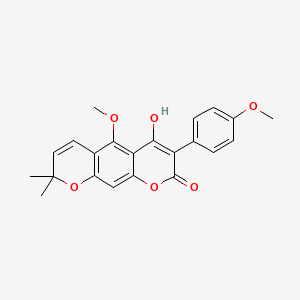
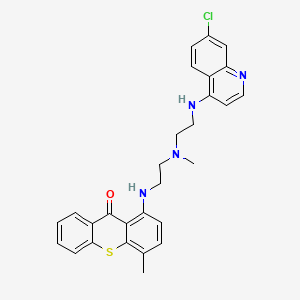
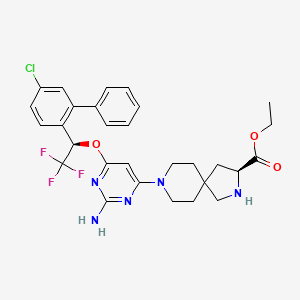
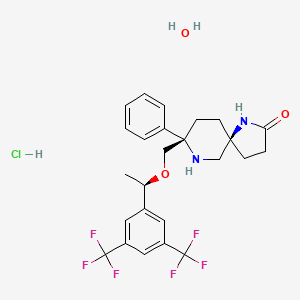
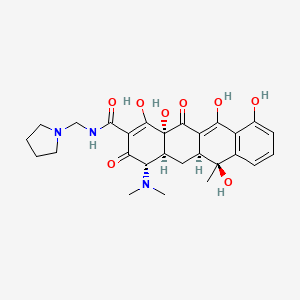
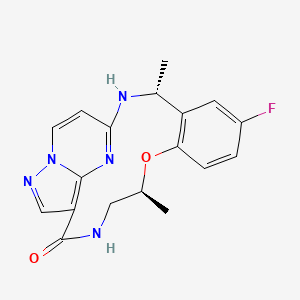
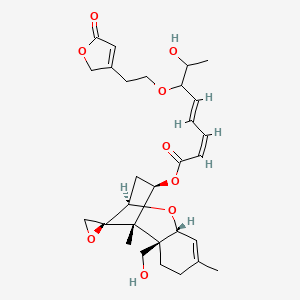
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
